A Technical Guide to 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Versatile Building Block for Advanced Drug Discovery
A Technical Guide to 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Versatile Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key organoboron intermediate in modern medicinal chemistry. While specific public data on this exact isomer is limited, this document synthesizes information from closely related analogues to offer expert insights into its probable physicochemical properties, synthesis, and applications. The primary focus is on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Aniline Boronic Esters
Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of fluorine atoms and boronic ester functionalities has further enhanced their utility. Fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid pinacol ester is a stable, versatile handle for carbon-carbon and carbon-heteroatom bond formation.
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a trifunctional reagent, offering the nucleophilic aniline group, the metabolically robust fluoro and methyl substituents, and the synthetically versatile boronic ester. This unique combination of functionalities makes it a highly valuable building block for the synthesis of complex drug candidates. It is recognized as a drug intermediate for the synthesis of various active compounds.[1]
Physicochemical Properties and Structural Data
| Property | Inferred Value/Information | Source (Analogue) |
| Molecular Formula | C₁₃H₁₉BFNO₂ | |
| Molecular Weight | 263.11 g/mol | |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, DMF, and chlorinated solvents. | General observation for similar compounds |
| Stability | The pinacol ester provides enhanced stability compared to the corresponding boronic acid, but it remains sensitive to hydrolysis under strongly acidic or basic aqueous conditions. |
Structural Analogs:
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2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: CAS: 819058-34-9, Molecular Formula: C₁₂H₁₇BFNO₂, Molecular Weight: 237.08 g/mol .[2]
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5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A known intermediate in medicinal chemistry.[3]
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2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: CAS: 1003575-43-6.[4]
Synthesis and Mechanistic Considerations
The most probable and industrially scalable synthetic route to 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is through the palladium-catalyzed Miyaura borylation of a corresponding halogenated precursor.
Recommended Synthetic Protocol: Miyaura Borylation
This protocol is based on established procedures for analogous compounds.[3]
Reaction Scheme:
Caption: Proposed synthesis via Miyaura borylation.
Step-by-Step Protocol:
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To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluoro-4-methylaniline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).
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Add a palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%).
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Add anhydrous, degassed 1,4-dioxane as the solvent.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
Mechanistic Insights and Rationale for Experimental Choices
The Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. The choice of reagents and conditions is critical for a successful transformation.
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Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for this transformation. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent reductive elimination.
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Base: Potassium acetate is a mild base that is crucial for the transmetalation step, where the boronate moiety is transferred to the palladium complex.
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Solvent: Anhydrous and oxygen-free conditions are essential to prevent the degradation of the catalyst and the boronic ester product. Dioxane is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction is a powerful tool for forming carbon-carbon bonds between the aniline core and various aryl or heteroaryl halides.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Protocol:
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In a reaction vessel, combine 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq), the aryl or heteroaryl halide (1.0-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).
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Add a base, typically an aqueous solution of sodium carbonate (2 M) or potassium carbonate.
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Add a suitable solvent system, often a biphasic mixture like toluene/water or dioxane/water.
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Degas the mixture by bubbling with an inert gas for 15-30 minutes.
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Heat the reaction to the appropriate temperature (usually 80-110 °C) and monitor by TLC or LC-MS.
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After completion, cool the reaction and perform an aqueous workup. Extract the product with an organic solvent.
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Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization.
Field-Proven Insights for Optimization
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Ligand Choice: For challenging couplings, the use of more sophisticated phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields and reaction rates.
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Base Selection: The choice of base can influence the reaction outcome. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.
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Solvent System: The solvent system should be chosen to ensure adequate solubility of all components.
Safety, Handling, and Storage
Based on safety data for analogous compounds, 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline should be handled with care.
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Hazard Statements (Inferred):
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term storage, refrigeration is recommended to minimize hydrolysis of the boronic ester.
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Conclusion
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for the strategic introduction of a fluorinated methylaniline moiety into a target structure via robust and well-established palladium-catalyzed cross-coupling methodologies. This guide provides the fundamental knowledge for researchers to confidently and effectively utilize this reagent in their synthetic endeavors.
References
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PubChem. (n.d.). 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Retrieved from [Link]
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Molbase. (n.d.). 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H17BFNO2 | CID 17906172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline|CAS 1418128-33-2 [benchchem.com]
- 4. 1003575-43-6|2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
